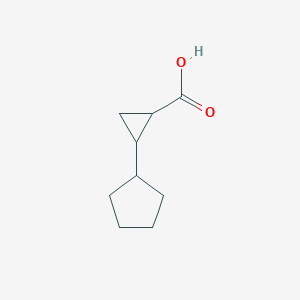

2-Cyclopentylcyclopropane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)8-5-7(8)6-3-1-2-4-6/h6-8H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBBKMRFKSYVAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopentylcyclopropane 1 Carboxylic Acid

General Strategies for the Construction of Cyclopropane-1-carboxylic Acid Systems

The creation of the strained three-membered cyclopropane (B1198618) ring, particularly when functionalized with a carboxylic acid group, requires specific and efficient synthetic methods. Several key strategies have been developed for this purpose, each with its own advantages and mechanistic pathways.

Malonic Ester Synthesis and Derivatives

The malonic ester synthesis is a versatile and classical method for the preparation of carboxylic acids. In the context of cyclopropane synthesis, it is adapted to form the three-membered ring by using a dihaloalkane. The general process involves the deprotonation of a malonic ester, followed by a double alkylation with a 1,2-dihaloethane, which forms the cyclopropane ring. Subsequent hydrolysis and decarboxylation yield the target cyclopropanecarboxylic acid.

To synthesize 2-Cyclopentylcyclopropane-1-carboxylic acid via this route, a modified substrate, diethyl 2-cyclopentylmalonate, would be the logical starting material. The synthesis would proceed as follows:

Alkylation: Diethyl 2-cyclopentylmalonate is treated with a base, such as sodium ethoxide, to generate a nucleophilic enolate. This enolate then reacts with a suitable alkylating agent to introduce the cyclopentyl group.

Cyclization: The resulting cyclopentyl-substituted malonic ester is then subjected to a second deprotonation and subsequent intramolecular cyclization.

Hydrolysis and Decarboxylation: The cyclized diester is hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield this compound.

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | Diethyl malonate, Sodium ethoxide, Cyclopentyl bromide | Diethyl 2-cyclopentylmalonate |

| 2 | 1,2-Dibromoethane, Sodium ethoxide | Diethyl 2-cyclopentylcyclopropane-1,1-dicarboxylate |

| 3 | 1. NaOH (aq), Heat 2. H3O+ 3. Heat | This compound |

Cyclodialkylation Approaches

Cyclodialkylation is a direct method for forming a cyclopropane ring by the reaction of a compound containing an active methylene (B1212753) group with a 1,2-dihaloalkane in the presence of a strong base. This approach is conceptually similar to the malonic ester route but can be applied to a broader range of substrates. For the synthesis of this compound, a suitable precursor would be an ester of cyclopentylacetic acid.

The reaction would proceed by deprotonation of the α-carbon to the ester group, followed by a tandem nucleophilic substitution on the 1,2-dihaloalkane to form the cyclopropane ring.

| Starting Material | Reagents | Product |

| Ethyl cyclopentylacetate | 1. Sodium amide (NaNH2) 2. 1,2-Dichloroethane | Ethyl 2-cyclopentylcyclopropane-1-carboxylate |

| Ethyl 2-cyclopentylcyclopropane-1-carboxylate | 1. NaOH (aq), Heat 2. H3O+ | This compound |

Michael-Initiated Ring Closure (MIRC) Reactions

Michael-Initiated Ring Closure (MIRC) reactions are powerful methods for the stereoselective synthesis of cyclopropanes. wikipedia.org This reaction involves the conjugate addition of a nucleophile (Michael donor) to an activated alkene (Michael acceptor), creating an enolate intermediate that then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. nih.gov

For the synthesis of this compound, a plausible MIRC approach would involve the reaction of a cyclopentyl-containing Michael donor with an appropriate Michael acceptor. For instance, the enolate derived from an ester of cyclopentylacetic acid could act as the Michael donor, and an α-halo-α,β-unsaturated ester could serve as the acceptor.

A key advantage of MIRC reactions is the potential for high stereocontrol, allowing for the synthesis of specific diastereomers of the substituted cyclopropane. nih.gov

| Michael Donor Precursor | Michael Acceptor | Base | Product |

| Ethyl cyclopentylacetate | Ethyl 2-chloroacrylate | Sodium ethoxide | Diethyl 2-cyclopentylcyclopropane-1,1-dicarboxylate |

| Diethyl 2-cyclopentylcyclopropane-1,1-dicarboxylate | 1. NaOH (aq), Heat 2. H3O+ 3. Heat | This compound |

Carbene/Carbenoid-Mediated Cyclopropanation Reactions

The addition of a carbene or a carbenoid species to an alkene is one of the most direct and widely used methods for the synthesis of cyclopropanes. nih.gov This approach allows for the direct conversion of a C=C double bond into a cyclopropane ring. To synthesize this compound using this strategy, the starting material would be an alkene containing a cyclopentyl group, such as vinylcyclopentane (B1346689), which would then be reacted with a carbene precursor that can deliver a "CHCO2H" or an equivalent moiety.

The Simmons-Smith reaction is a classic cyclopropanation method that utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. nih.gov This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. To introduce the carboxylic acid group, a modified Simmons-Smith reaction or a subsequent oxidation step would be necessary.

A more direct approach involves the cyclopropanation of an allylic alcohol, where the hydroxyl group can direct the stereochemistry of the cyclopropanation. For the synthesis of this compound, one could envision the Simmons-Smith reaction of 1-cyclopentylprop-2-en-1-ol, followed by oxidation of the resulting cyclopropylmethanol (B32771) to the carboxylic acid. The hydroxyl group in the starting material directs the cyclopropanation to occur on the same face of the double bond, leading to a high degree of diastereoselectivity. organic-chemistry.org

| Alkene Substrate | Reagents | Intermediate Product | Final Product |

| 1-Cyclopentylprop-2-en-1-ol | CH2I2, Zn-Cu couple | (2-Cyclopentylcyclopropyl)methanol | This compound (after oxidation) |

Rhodium(II) carboxylates are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenoids, which then readily undergo cyclopropanation with a wide range of alkenes. tcichemicals.com This method is particularly versatile as it allows for the use of functionalized diazo compounds, such as ethyl diazoacetate, to directly install a carboxylate group onto the cyclopropane ring.

To synthesize this compound, vinylcyclopentane would be reacted with ethyl diazoacetate in the presence of a rhodium catalyst, such as rhodium(II) acetate (B1210297). The resulting ethyl 2-cyclopentylcyclopropane-1-carboxylate can then be hydrolyzed to the desired carboxylic acid. The use of chiral rhodium catalysts can also enable enantioselective synthesis of the target molecule. organicreactions.org

| Alkene | Diazo Compound | Catalyst | Product |

| Vinylcyclopentane | Ethyl diazoacetate (N2CHCO2Et) | Rhodium(II) acetate [Rh2(OAc)4] | Ethyl 2-cyclopentylcyclopropane-1-carboxylate |

| Ethyl 2-cyclopentylcyclopropane-1-carboxylate | 1. NaOH (aq), Heat 2. H3O+ | This compound |

This rhodium-catalyzed approach offers a direct and efficient route to the target compound with good control over the introduction of the carboxylic acid functionality.

Ylide-Based Cyclopropanation Methods (e.g., Corey-Chaykovsky, Sulfoxonium Ylides, Ammonium (B1175870) Ylides)

Ylide-based reactions are a cornerstone in the synthesis of cyclopropane rings. The Johnson-Corey-Chaykovsky reaction, in particular, offers a powerful tool for the cyclopropanation of α,β-unsaturated carbonyl compounds, which can be precursors to this compound. wikipedia.orgnrochemistry.com This reaction involves the use of sulfur ylides, such as dimethylsulfoxonium methylide (Corey's ylide) or dimethylsulfonium methylide. adichemistry.comresearchgate.net

The general mechanism involves the nucleophilic addition of the sulfur ylide to an appropriate Michael acceptor, such as a cyclopentyl-substituted α,β-unsaturated ester. nrochemistry.comadichemistry.com This is followed by an intramolecular nucleophilic substitution, where the resulting enolate displaces the sulfide (B99878) or sulfoxide (B87167) to form the cyclopropane ring. wikipedia.orgadichemistry.com A key feature of this reaction is its diastereoselectivity, often favoring the formation of trans-substituted cyclopropanes, regardless of the initial alkene geometry. wikipedia.orgadichemistry.com This stereochemical outcome is attributed to the reversibility of the initial Michael addition and the thermodynamic stability of the trans intermediate.

The choice between sulfonium (B1226848) and sulfoxonium ylides can influence the reaction pathway. Dimethylsulfonium methylide, being more reactive, typically adds directly to the carbonyl group of an unsaturated ketone (1,2-addition), leading to an epoxide. In contrast, the more stable dimethylsulfoxonium methylide preferentially undergoes conjugate addition (1,4-addition) to the double bond of an enone, resulting in the formation of a cyclopropane. nrochemistry.comadichemistry.com

While less common, ammonium ylides have also been explored in cyclopropanation reactions, offering an alternative to sulfur-based reagents. nih.gov These ylides can be generated in situ and react with electron-deficient alkenes to furnish cyclopropane derivatives. nih.gov

Table 1: Comparison of Common Sulfur Ylides in Cyclopropanation

| Ylide | Precursor | Stability | Common Product with α,β-Unsaturated Ketones |

| Dimethylsulfonium methylide | Trimethylsulfonium iodide | Less stable, reactive | Epoxide (1,2-addition) |

| Dimethylsulfoxonium methylide | Trimethylsulfoxonium iodide | More stable | Cyclopropane (1,4-addition) |

Photo- and Electrochemical Strategies for Cyclopropane Formation

Photochemical and electrochemical methods provide alternative, often milder, pathways for the synthesis of cyclopropane rings, avoiding the need for strong bases or highly reactive reagents. organic-chemistry.orgresearchgate.net

Photochemical cyclopropanation can be achieved through various mechanisms. One approach involves the photoinduced reaction of alkenes with diazo compounds or their precursors in aqueous micellar media. rsc.org Another strategy utilizes the visible-light-mediated activation of dicarbonyl iodonium (B1229267) ylides, which then react with alkenes to form donor-acceptor cyclopropanes. uwaterloo.ca This method can be sensitive to the wavelength of light used, with blue light often being optimal for activating the iodonium ylide. uwaterloo.ca Furthermore, photoredox catalysis has been employed in a decarboxylative radical addition–polar cyclization cascade. In this process, a radical generated from a carboxylic acid adds to an electron-deficient alkene, and the resulting intermediate undergoes a single-electron transfer to form a carbanion, which then cyclizes to form the cyclopropane. nih.gov

Electrochemical methods offer a means to generate reactive intermediates for cyclopropanation under controlled conditions. For instance, the electrocatalytic cyclopropanation of alkenyl trifluoroborates with methylene compounds has been reported. researchgate.net This approach can proceed under base-free conditions using a simple organic electrocatalyst.

Transition Metal-Catalyzed Cyclopropanation (e.g., Palladium, Cobalt, Samarium)

Transition metals play a crucial role in modern organic synthesis, and cyclopropanation is no exception. nih.govnih.gov Catalysts based on palladium, cobalt, and samarium have been effectively used to construct the cyclopropane ring.

Palladium-catalyzed methods often involve the activation of C-C bonds in strained ring systems or the directed cyclopropanation of unactivated alkenes. chemrxiv.orgwikipedia.org For example, a palladium(II)-catalyzed diastereoselective cyclopropanation of alkenyl acids has been developed, which utilizes a directing group to control the stereochemical outcome. chemrxiv.org

Cobalt-catalyzed reactions, particularly those employing cobalt(II) complexes of porphyrins, have emerged as powerful tools for asymmetric cyclopropanation. nih.govorganic-chemistry.org These systems can activate diazo compounds to form cobalt-carbene intermediates, which then react with alkenes to produce cyclopropanes with high yields and excellent stereoselectivity. nih.govorganic-chemistry.org The design of the chiral porphyrin ligand is critical for achieving high levels of enantiocontrol.

Samarium-promoted cyclopropanation provides a direct route to cyclopropanecarboxylic acids from unmasked α,β-unsaturated carboxylic acids. organic-chemistry.org This method, which uses samarium metal and iodoform (B1672029) (CHI₃), is noteworthy for its complete stereospecificity, where (E)- and (Z)-alkenes yield trans- and cis-cyclopropanes, respectively. organic-chemistry.org The reaction is believed to proceed through a samarium carbenoid intermediate that coordinates to the carboxyl group, directing the cyclopropanation.

Radical-Mediated Cyclization Processes

Radical reactions offer a unique set of advantages for the synthesis of complex molecules, including mild reaction conditions and high functional group tolerance. beilstein-journals.orgnih.gov The formation of cyclopropane rings can be achieved through radical-mediated cyclization pathways.

One common strategy involves the intramolecular cyclization of a radical intermediate. For example, a radical can be generated at a position γ to a double bond, which then undergoes a 3-exo-trig cyclization to form the cyclopropane ring. beilstein-journals.orgnih.gov Another approach is the radical addition to a vinylcyclopropane (B126155) or methylenecyclopropane, which can lead to ring-opening and subsequent cyclization to form a new cyclopropane-containing structure. beilstein-journals.orgresearchgate.net

Photoredox catalysis has also enabled the development of radical-polar crossover cyclization (RPCC) processes for the construction of 1,1-disubstituted cyclopropanes. organic-chemistry.orgresearchgate.net In these reactions, a photocatalytically generated radical adds to a homoallylic substrate, and the resulting radical intermediate is reduced to an anion, which then undergoes intramolecular substitution to close the cyclopropane ring. organic-chemistry.org

Stereoselective and Asymmetric Synthesis of this compound

Controlling the stereochemistry of the cyclopropane ring is a significant challenge in organic synthesis. The development of stereoselective and asymmetric methods is crucial for accessing enantiomerically pure this compound and its derivatives.

Chiral Catalyst and Ligand Design

The use of chiral transition metal catalysts is a premier strategy for asymmetric cyclopropanation. The design of the chiral ligand coordinated to the metal center is paramount in dictating the enantioselectivity of the reaction.

As mentioned previously, cobalt(II) complexes with D₂-symmetric chiral amidoporphyrins have proven highly effective for the asymmetric cyclopropanation of a wide range of alkenes with diazo compounds. nih.gov By fine-tuning the structure of the porphyrin ligand, high yields and excellent diastereoselectivities and enantioselectivities can be achieved. nih.gov These catalysts operate through a metalloradical mechanism, where the chiral environment of the catalyst directs the approach of the alkene to the cobalt-carbene intermediate.

Rhodium(II) carboxylate catalysts are also widely used for asymmetric cyclopropanation. The choice of the chiral carboxylate ligand can influence both the yield and the stereoselectivity of the reaction. While often favoring trans-cyclopropanes, specific ligand designs can promote the formation of the cis-isomer.

More recently, biocatalysis has emerged as a powerful tool for asymmetric synthesis. Engineered enzymes, such as variants of myoglobin (B1173299), have been shown to catalyze the intramolecular cyclopropanation of allyl diazoacetamides to form fused cyclopropane-γ-lactams with high enantioselectivity (up to 99% ee). rochester.edu

Chiral Auxiliary Approaches

An alternative to chiral catalysis is the use of chiral auxiliaries. nih.gov In this approach, an achiral starting material is covalently attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A notable strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes, which can be oxidized to the corresponding carboxylic acids, employs a three-step aldol (B89426)–cyclopropanation–retro-aldol sequence. lookchem.comrsc.orgrsc.orgnih.gov

Aldol Reaction: A chiral N-acyloxazolidinone undergoes a stereoselective aldol reaction with an α,β-unsaturated aldehyde to create a syn-aldol product with a temporary stereocenter. rsc.orgnih.gov

Directed Cyclopropanation: The hydroxyl group of the aldol product directs the cyclopropanation of the adjacent double bond, controlling the facial selectivity and establishing the stereochemistry of the cyclopropane ring. rsc.orgnih.gov

Retro-Aldol Cleavage: The resulting cyclopropyl-aldol is then subjected to a retro-aldol reaction, which cleaves the C-C bond formed in the first step, releasing the chiral auxiliary (which can be recycled) and the enantiopure cyclopropane carboxaldehyde. rsc.orgnih.gov

This methodology cleverly uses a temporary stereocenter generated by the chiral auxiliary to control the stereochemistry of a subsequent substrate-directed reaction. lookchem.com

Table 2: Summary of Synthetic Strategies

| Method | Key Reagents/Conditions | Stereocontrol | Advantages |

| Corey-Chaykovsky | Dimethylsulfoxonium methylide, α,β-unsaturated ester | Diastereoselective (trans) | Well-established, reliable for trans products |

| Photochemical | Visible light, photocatalyst, iodonium ylides/diazo compounds | Can be stereoselective | Mild conditions, avoids harsh reagents |

| Transition Metal-Catalyzed | Chiral Co(II)-porphyrin or Rh(II) complexes, diazo compounds | High Enantioselectivity | Catalytic, high efficiency and stereocontrol |

| Samarium-Promoted | Sm metal, CHI₃, α,β-unsaturated acid | Stereospecific | Direct conversion of unmasked acids |

| Radical Cyclization | Radical initiator or photoredox catalyst | Can be stereoselective | Mild conditions, good functional group tolerance |

| Chiral Auxiliary | Chiral oxazolidinone, aldol-cyclopropanation-retro-aldol sequence | High Enantioselectivity | Covalent control, recyclable auxiliary |

Diastereoselective Control in Cyclopropanation

Diastereoselective cyclopropanation aims to selectively produce one diastereomer over others. This is often achieved by using substrates with existing chiral centers or by employing chiral auxiliaries that direct the approach of the cyclopropanating agent. While specific studies on the diastereoselective synthesis of this compound are not extensively detailed in readily available literature, general principles of diastereoselective cyclopropanation can be applied.

One common strategy involves the cyclopropanation of an alkene precursor where a chiral auxiliary is attached to the molecule. This auxiliary sterically hinders one face of the double bond, forcing the cyclopropanating reagent to attack from the less hindered face, thus leading to a predominance of one diastereomer. For a precursor to this compound, this would typically involve a cyclopentyl-substituted acrylic acid derivative esterified with a chiral alcohol.

Another approach is substrate-controlled diastereoselection, where a chiral center already present in the substrate, such as on the cyclopentyl ring, directs the stereochemical outcome of the cyclopropanation. The inherent chirality of the starting material influences the transition state of the reaction, favoring the formation of one diastereomer.

The Simmons-Smith reaction and its modifications are powerful tools for cyclopropanation and can exhibit diastereoselectivity based on the substrate's steric and electronic properties. In the context of a cyclopentyl-substituted alkene, the bulkiness of the cyclopentyl group would play a significant role in directing the approach of the zinc carbenoid.

The choice of cyclopropanating agent is also crucial. Reagents such as diazomethane (B1218177) in the presence of a metal catalyst (e.g., palladium or rhodium complexes), or sulfur ylides can be used, and the stereoselectivity can be tuned by the choice of ligands on the metal catalyst or the structure of the ylide. organic-chemistry.org

Table 1: General Diastereoselective Cyclopropanation Methods Applicable to Alkenes

| Cyclopropanation Method | Reagent(s) | Typical Substrate | Key Feature for Diastereoselectivity |

| Chiral Auxiliary Control | Alkene with chiral auxiliary | α,β-Unsaturated ester | Steric hindrance from the auxiliary directs the attack of the cyclopropanating agent. |

| Substrate Control | Chiral alkene | Alkene with a nearby stereocenter | The existing stereocenter influences the facial selectivity of the cyclopropanation. |

| Simmons-Smith Reaction | Diiodomethane, Zn-Cu couple | Allylic alcohols | The hydroxyl group can direct the reagent to the same face of the double bond. |

| Catalytic Cyclopropanation | Diazo compounds, Chiral metal catalyst | Various alkenes | The chiral ligands on the metal catalyst create a chiral environment around the active site. |

This table presents generalized methods and not specific examples for the synthesis of this compound due to a lack of specific literature.

Enantioselective Methodologies

Enantioselective methodologies are employed to produce a specific enantiomer of a chiral molecule. In the synthesis of this compound, this would involve the creation of the chiral centers on the cyclopropane ring with a preference for one enantiomeric form.

Catalytic asymmetric cyclopropanation is a prominent method for achieving enantioselectivity. This typically involves the use of a prochiral alkene substrate and a chiral catalyst. For the synthesis of this compound, a suitable precursor would be a cyclopentyl-substituted acrylate (B77674). The reaction would be carried out in the presence of a chiral transition metal catalyst, often based on rhodium, copper, or palladium, with chiral ligands. These catalysts create a chiral pocket that differentiates between the two enantiotopic faces of the alkene, leading to the preferential formation of one enantiomer of the cyclopropanated product.

The development of organocatalysis has also provided powerful tools for enantioselective cyclopropanation. Chiral organic molecules, such as cinchona alkaloids or proline derivatives, can catalyze the reaction between an α,β-unsaturated aldehyde or ester and a suitable carbon donor to form a cyclopropane ring with high enantioselectivity. researchgate.net

Furthermore, biocatalysis, using enzymes to perform stereoselective reactions, is an emerging field. Engineered enzymes could potentially be used for the enantioselective cyclopropanation of a suitable precursor to this compound.

Table 2: Overview of Enantioselective Cyclopropanation Strategies

| Methodology | Catalyst Type | Example Catalyst/Reagent | Key Principle |

| Asymmetric Metal Catalysis | Chiral Transition Metal Complex | Rh₂(S-DOSP)₄, Cu(Box) | Chiral ligands create an asymmetric environment, leading to facial discrimination of the alkene. |

| Organocatalysis | Chiral Organic Molecule | Cinchona alkaloid derivatives | The catalyst activates the substrates and controls the stereochemistry of the ring formation. |

| Biocatalysis | Enzyme | Engineered P450 enzymes | The enzyme's active site provides a highly selective environment for the reaction. |

This table presents generalized methods and not specific examples for the synthesis of this compound due to a lack of specific literature.

Resolution Techniques for Chiral this compound

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers) of this compound, resolution techniques can be employed to separate the enantiomers.

One of the most common methods for the resolution of carboxylic acids is the formation of diastereomeric salts. This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent), such as a chiral amine (e.g., brucine, strychnine, or a synthetic chiral amine). This reaction forms a pair of diastereomeric salts which have different physical properties, such as solubility. These differences in solubility can be exploited to separate the salts by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the carboxylic acid can be recovered by treatment with an acid to break the salt. researchgate.net

Chromatographic methods are also widely used for chiral resolution. Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation.

Enzymatic resolution is another powerful technique. Lipases are commonly used enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture of carboxylic acids or their esters, leaving the other enantiomer unreacted. This allows for the separation of the reacted and unreacted enantiomers. google.com

Table 3: Common Resolution Techniques for Chiral Carboxylic Acids

| Technique | Principle | Resolving Agent/Medium |

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. | Chiral amines (e.g., brucine, (R)- or (S)-α-phenylethylamine). |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Chiral HPLC column. |

| Enzymatic Resolution | Enantioselective enzymatic reaction. | Lipases, esterases. |

This table presents generalized methods and not specific examples for the resolution of this compound due to a lack of specific literature.

Specific Synthetic Routes to this compound and its Derivatives

While detailed, peer-reviewed synthetic procedures specifically for this compound are not readily found in the scientific literature, plausible synthetic routes can be constructed based on established methodologies for the synthesis of substituted cyclopropane carboxylic acids. These routes would focus on strategies to introduce the cyclopentyl group and then form the cyclopropane ring, or vice-versa, while also considering the stereochemical outcome.

Strategies Incorporating the Cyclopentyl Moiety

A primary strategy for synthesizing this compound would involve the cyclopropanation of an alkene that already contains the cyclopentyl group. A logical precursor would be cyclopentylacrylic acid or its ester derivatives.

One potential route could start from cyclopentanecarboxaldehyde. A Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion bearing a carboxylate equivalent (e.g., triethyl phosphonoacetate) would yield ethyl cyclopentylacrylate. This α,β-unsaturated ester could then be subjected to a cyclopropanation reaction. For instance, the Simmons-Smith reaction (using diiodomethane and a zinc-copper couple) or one of its modifications could be employed to add a methylene group across the double bond, forming the ethyl ester of this compound. Subsequent hydrolysis of the ester would yield the desired carboxylic acid.

Alternatively, a Michael addition-initiated ring closure (MIRC) could be employed. This would involve the reaction of a nucleophile, such as the enolate of a malonic ester, with a vinylcyclopentane derivative bearing a suitable leaving group. The initial conjugate addition would be followed by an intramolecular nucleophilic substitution to close the cyclopropane ring.

Another approach could involve the catalytic cyclopropanation of vinylcyclopentane with a diazoacetate, such as ethyl diazoacetate, in the presence of a rhodium or copper catalyst. This would directly generate the ethyl ester of this compound. The choice of catalyst and ligands could influence the stereoselectivity of this reaction.

Synthesis of Stereoisomers of this compound

The synthesis of specific stereoisomers (cis/trans diastereomers and their respective enantiomers) of this compound requires careful control over the synthetic route.

Diastereomer Synthesis: The relative stereochemistry (cis or trans) of the cyclopentyl and carboxylic acid groups on the cyclopropane ring is determined during the cyclopropanation step. The use of different cyclopropanation methods can favor one diastereomer over the other. For example, the stereochemical outcome of catalytic cyclopropanations with diazoacetates can often be tuned by the choice of the catalyst and the steric and electronic nature of the substrate. The reaction of a cyclopentyl-substituted alkene with a bulky cyclopropanating agent might favor the formation of the trans isomer due to steric hindrance.

Enantiomer Synthesis: To obtain specific enantiomers, either an asymmetric synthesis or a chiral resolution of the racemic mixture is necessary. As discussed in section 2.2.4, asymmetric cyclopropanation using a chiral catalyst would be a direct way to produce an enantiomerically enriched product. For example, the use of a chiral rhodium catalyst with ethyl diazoacetate and a cyclopentyl-substituted acrylate could yield a specific enantiomer of the ethyl 2-cyclopentylcyclopropane-1-carboxylate.

Alternatively, if a racemic mixture of this compound is synthesized, it can be resolved into its constituent enantiomers using the techniques described in section 2.2.5. The formation of diastereomeric salts with a chiral amine followed by fractional crystallization is a classical and often effective method.

The synthesis of all four possible stereoisomers would typically involve a combination of these methods. For instance, a diastereoselective synthesis could be used to produce a mixture of two enantiomers (a racemic diastereomer), which could then be resolved to obtain the individual enantiomers. A separate synthetic route or a modification of the initial route might be needed to access the other pair of enantiomers.

Chemical Transformations and Reactivity of 2 Cyclopentylcyclopropane 1 Carboxylic Acid

Cyclopropane (B1198618) Ring Reactivity

The chemical behavior of the cyclopropane ring in 2-Cyclopentylcyclopropane-1-carboxylic acid is fundamentally dictated by its significant ring strain, which lowers the activation energy for a variety of ring-opening and functionalization reactions.

Ring Strain and Activation for Transformations

The cyclopropane ring is characterized by substantial instability due to abnormal bond angles, a phenomenon known as ring strain. wikipedia.org This strain arises from a combination of angle strain, where the internal C-C-C bond angles of approximately 60° deviate significantly from the ideal sp³ tetrahedral angle of 109.5°, and torsional strain from the eclipsed conformation of its substituents. wikipedia.org The total ring strain energy for a simple cyclopropane ring is considerable, estimated to be around 27-29 kcal/mol (approximately 118 kJ/mol). wikipedia.orgnih.govchemrxiv.org This stored energy makes the cyclopropane ring thermodynamically poised for reactions that lead to its cleavage, as such transformations are driven by the release of this strain. nih.gov

In this compound, the presence of the electron-withdrawing carboxylic acid group polarizes the adjacent C-C bonds of the cyclopropane ring, further activating it towards certain transformations. This "donor-acceptor" type substitution pattern, where the alkyl groups (cyclopentyl and the ring methylene) act as donors and the carboxyl group as an acceptor, is known to facilitate ring-opening reactions. nih.govscispace.com

| Factor | Description | Approximate Energy Value | Reference |

|---|---|---|---|

| Angle Strain | Deviation of C-C-C bond angles from the ideal 109.5° to ~60°. | ~27-29 kcal/mol (Total Strain) | wikipedia.org |

| Torsional Strain | Eclipsing interactions between substituents on adjacent ring carbons. | wikipedia.org | |

| Electronic Activation | Polarization of ring C-C bonds by the electron-withdrawing carboxylic acid group. | N/A | nih.govscispace.com |

Nucleophilic Ring-Opening Reactions

The polarized nature of the cyclopropane ring in this molecule makes it susceptible to attack by nucleophiles. nih.gov In what can be viewed as a methylene-extended Michael addition, nucleophiles can attack one of the carbon atoms of the ring, leading to cleavage of a C-C bond and the formation of a linear product. nih.gov This type of reaction is often catalyzed by Brønsted or Lewis acids, which activate the carboxyl group (or a derivative like an ester), enhancing the electrophilicity of the ring. scispace.com For example, a general Brønsted acid-catalyzed ring-opening can proceed in the presence of various nucleophiles such as alcohols, azides, or activated arenes. scispace.com The reaction typically proceeds via an SN2-like displacement mechanism. scispace.com

Electrophilic Ring-Opening Reactions

While less common for cyclopropanes bearing electron-withdrawing groups, electrophilic attack can also induce ring-opening. The high p-character of the C-C bonds in the cyclopropane ring allows it to react with strong electrophiles. wikipedia.org For instance, reactions with electrophiles like benzeneselenenyl chloride can lead to regio- and stereoselective ring-opening, forming functionalized butanedioate derivatives in related systems. rsc.org The reaction is believed to proceed through the formation of a stabilized dipolar intermediate following the electrophilic attack and subsequent C-C bond cleavage. rsc.org

Ring Expansion Reactions

Cyclopropane derivatives, particularly those with adjacent carbonyl functionality, can undergo ring expansion reactions. While often studied with cyclopropyl (B3062369) ketones, the principles can be extended to carboxylic acid derivatives. nih.govacs.org For example, thermal decarboxylative rearrangements have been observed in related α-(carbonyl)cyclopropane carboxylic acids, which, instead of forming the expected ketone, undergo ring-opening and subsequent cyclization to yield substituted 4,5-dihydrofurans. arkat-usa.org This process involves an initial cleavage of the cyclopropane ring to form an α-allyl-β-keto acid intermediate, which then undergoes a simultaneous decarboxylation and ring closure. arkat-usa.org Another pathway for ring expansion involves the formation of a bicyclic intermediate, such as through a Simmons-Smith-like reaction on an adjacent double bond, followed by cleavage of the internal cyclopropane bond. wikipedia.org

C-H Functionalization on the Cyclopropane Ring

Modern synthetic methods allow for the direct functionalization of C-H bonds on the cyclopropane ring, often directed by the carboxylic acid group itself. chemrxiv.org Palladium-catalyzed C(sp³)–H activation is a prominent strategy for this transformation. nih.gov Using specialized mono-N-protected amino acid (MPAA) ligands, it is possible to achieve site-selective and even enantioselective arylation or alkylation of the C-H bonds on the cyclopropane ring. nih.govchemrxiv.org In the case of this compound, the carboxylate would act as a directing group, facilitating the formation of a palladacycle intermediate that enables the coupling of the cyclopropyl carbon with a variety of partners, such as organoboron reagents or aryl halides. nih.govresearchgate.net This method provides a powerful tool for the late-stage diversification of the molecule's core structure. chemrxiv.org

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of this compound undergoes the full range of reactions typical for this functional group, providing a handle for further molecular elaboration.

Standard transformations include:

Esterification: Reaction with an alcohol under acidic conditions (e.g., using Lewis acids like hafnium(IV) or zirconium(IV) salts) yields the corresponding ester. wikipedia.org

Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride) followed by reaction with an amine produces the amide derivative.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-cyclopentylcyclopropylmethanol, using strong reducing agents like lithium aluminum hydride.

Decarboxylation: While generally difficult, decarboxylation can be achieved under specific conditions. More synthetically useful are decarboxylative functionalization reactions, where the carboxyl group is replaced with another functionality. nih.govacs.org For instance, photoredox-catalyzed decarboxylative cascades can be used to couple the cyclopropyl moiety with electron-deficient alkenes, providing a route to more complex substituted cyclopropanes. nih.gov Similarly, a radical-based approach using a hydrogen atom transfer (HAT) reagent can achieve decarboxylative thiocyanation. acs.org

| Reaction Type | Reagents/Conditions | Product Type | Section Ref. |

|---|---|---|---|

| Nucleophilic Ring-Opening | Nucleophile (e.g., ROH, NaN₃), Acid Catalyst | Linear γ-substituted product | 3.1.2 |

| Ring Expansion | Heat (for decarboxylative rearrangement) | Substituted Dihydrofuran | 3.1.4 |

| C-H Arylation | Pd(OAc)₂, MPAA Ligand, Aryl Halide | Arylated Cyclopropane | 3.1.5 |

| Esterification | Alcohol, Acid Catalyst | Ester | 3.2 |

| Decarboxylative Coupling | Photoredox Catalyst, Alkene | Substituted Cyclopropane | 3.2 |

Esterification Reactions

The conversion of this compound to its corresponding esters is a fundamental transformation. The most common method for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is typically used in large excess, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.commasterorganicchemistry.com A variety of alcohols and acid catalysts can be employed for this transformation.

Table 1: Common Reagents for Fischer Esterification

| Catalyst | Alcohol (R'-OH) | Resulting Ester |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Methanol (CH₃OH) | Methyl 2-cyclopentylcyclopropane-1-carboxylate |

| Hydrochloric Acid (HCl) | Ethanol (CH₃CH₂OH) | Ethyl 2-cyclopentylcyclopropane-1-carboxylate |

| p-Toluenesulfonic Acid (TsOH) | Propanol (CH₃CH₂CH₂OH) | Propyl 2-cyclopentylcyclopropane-1-carboxylate |

Amide Bond Formation

The formation of an amide bond from this compound and an amine is a crucial reaction, particularly in medicinal chemistry. nih.govhepatochem.com Directly reacting a carboxylic acid with an amine is often inefficient and requires high temperatures to drive off water. youtube.comlibretexts.org Therefore, the carboxylic acid is typically activated using a coupling reagent. hepatochem.comlibretexts.org

This activation process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.org A wide array of coupling reagents has been developed, often categorized into carbodiimides, aminium/uronium salts, and phosphonium (B103445) salts. hepatochem.compeptide.comfishersci.co.uk The choice of reagent can influence reaction times, yields, and the suppression of side reactions like racemization. peptide.com

The general procedure involves mixing the carboxylic acid, amine, and coupling reagent in a suitable solvent, often with an added base to neutralize any acidic byproducts. nih.gov

Table 2: Selected Coupling Reagents for Amide Bond Formation

| Reagent Class | Reagent Name | Acronym | Typical Conditions |

|---|---|---|---|

| Carbodiimide | Dicyclohexylcarbodiimide | DCC | Apolar solvents (e.g., DCM); forms insoluble urea (B33335) byproduct. fishersci.co.uk |

| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Aqueous or organic solvents; water-soluble urea byproduct. nih.govfishersci.co.uk |

| Aminium/Uronium | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Often used with a non-nucleophilic base like DIPEA. nih.govpeptide.com |

| Additive | 1-Hydroxybenzotriazole | HOBt | Frequently added with carbodiimides to reduce racemization and improve efficiency. nih.govpeptide.com |

Reduction to Aldehydes and Alcohols

The carboxylic acid moiety of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

The reduction to a primary alcohol, (2-cyclopentylcyclopropyl)methanol, is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.orgchemguide.co.uk The reaction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is immediately reduced further to the alcohol. libretexts.orgchemguide.co.uklibretexts.org Therefore, isolating the aldehyde using this method is not feasible. libretexts.orglibretexts.org Borane (BH₃) is another effective reagent for reducing carboxylic acids to alcohols. chemistrysteps.com

The selective reduction of a carboxylic acid to an aldehyde is a more delicate transformation. nih.gov Strong reducing agents like LiAlH₄ lead to over-reduction. libretexts.org Specialized, less reactive hydride reagents are required. For example, modified aluminum hydrides such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) can be used to reduce more reactive carboxylic acid derivatives (like acid chlorides) to aldehydes. libretexts.org More direct, modern methods may employ catalytic hydrosilylation. nih.govreddit.com Biocatalytic methods using carboxylate reductase (CAR) enzymes also offer a direct, one-step conversion to aldehydes under mild conditions. nih.govresearchgate.net

Table 3: Reduction of Carboxylic Acids

| Reagent(s) | Product | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Strong, non-selective reducing agent. chemistrysteps.comlibretexts.org |

| Borane (BH₃ • THF) | Primary Alcohol | Good alternative to LiAlH₄; selective for carboxylic acids over some other functional groups. chemistrysteps.com |

| Carboxylate Reductase (CAR) enzymes | Aldehyde | Biocatalytic, highly selective, requires cofactors like ATP and NADPH. nih.gov |

Derivatization for Analytical or Synthetic Purposes

For analytical purposes, especially in liquid chromatography-mass spectrometry (LC-MS), derivatization of the carboxylic acid group can significantly enhance detection sensitivity. researchgate.netnih.gov The polarity of the carboxyl group can lead to poor ionization in electrospray ionization-mass spectrometry (ESI-MS). Chemical modification with a reagent that introduces a readily ionizable group, such as a tertiary amine, can overcome this issue. researchgate.net For example, reacting this compound with 2-picolylamine (PA) in the presence of a coupling agent produces a derivative that is highly responsive in positive-ion mode ESI-MS. researchgate.net

For synthetic purposes, the carboxylic acid can be converted into other functionalities to serve as a handle for further elaboration. A notable example is its conversion into a primary aliphatic amine. This can be achieved by coupling the carboxylic acid with a half-protected diamine (e.g., mono-N-(t-BOC)-propylenediamine). thermofisher.com After the amide bond is formed, the tert-butyloxycarbonyl (t-BOC) protecting group is removed with acid, unmasking a primary amine that can undergo a host of subsequent reactions. thermofisher.com

Reactions Involving Both Cyclopropane Ring and Carboxylic Acid Moiety

The unique combination of a strained cyclopropane ring and a carboxylic acid group allows for more complex transformations where both moieties participate, leading to significant structural reorganization.

Cascade and Tandem Reactions

Cascade or tandem reactions are powerful synthetic tools that allow for the formation of complex molecules in a single operation by combining multiple bond-forming events. For a molecule like this compound, such reactions could be initiated at either the carboxylic acid or the cyclopropane ring.

One potential pathway involves a decarboxylative radical reaction. Photoredox catalysis can be used to generate a radical from a carboxylic acid via decarboxylation. nih.gov This radical could then engage in further reactions. A related cascade involves a radical addition to an alkene followed by a polar cyclization, where a carbanion intermediate is trapped intramolecularly. nih.gov While not starting with the pre-formed cyclopropane, this demonstrates how carboxylic acids can be precursors in cascade reactions that form cyclopropanes. nih.gov

Alternatively, the cyclopropane ring can be opened. Nucleophilic attack on an activated cyclopropane can initiate a cascade. For example, the reaction of 1,1-cyclopropanediesters with 2-alkynyl indoles, catalyzed by a Lewis acid, triggers a tandem sequence of nucleophilic ring-opening of the cyclopropane followed by a Conia-ene cyclization to form complex carbazole (B46965) structures. researchgate.net A similar principle could be envisioned where the carboxylic acid group of this compound (or a derivative) acts as an internal nucleophile or electrophile after the ring has been opened.

Intramolecular Cyclizations

Intramolecular reactions of this compound can lead to the formation of new cyclic structures. A key example of this reactivity is the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids. arkat-usa.org If the cyclopentyl group in the target molecule were replaced by a carbonyl group (making it a β-keto acid), heating could induce a rearrangement. This process involves the loss of carbon dioxide and a rearrangement of the cyclopropylcarbinyl radical or cation intermediate, leading to the formation of a 2-substituted-4,5-dihydrofuran. arkat-usa.org This type of reaction highlights the critical involvement of the 1,1-diacyl substituted cyclopropane system in directing the reaction away from simple decarboxylation and towards a more complex cyclization and rearrangement. arkat-usa.org

Stereochemical and Conformational Analysis of 2 Cyclopentylcyclopropane 1 Carboxylic Acid

Conformational Dynamics and Energetics of the Cyclopentyl and Cyclopropane (B1198618) Rings

Cyclopropane Ring: The three-membered cyclopropane ring is conformationally rigid and essentially planar due to severe angle strain. There is no significant puckering or conformational isomerism associated with this ring.

Cyclopentyl Ring: In contrast, the cyclopentane (B165970) ring is not planar. It adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (Cₛ symmetry) and the twist (C₂ symmetry), which rapidly interconvert at room temperature. In 2-cyclopentylcyclopropane-1-carboxylic acid, the cyclopentyl ring will exist in this dynamic equilibrium of conformations.

Inter-ring Conformation: Rotation around the single bond connecting the cyclopentyl and cyclopropane rings is possible. However, this rotation is hindered by steric interactions between the hydrogen atoms on the adjacent carbons of the two rings. The molecule will preferentially adopt staggered conformations to minimize these steric clashes. The lowest energy conformation will likely position the bulky cyclopropane ring in an equatorial-like position relative to the puckered cyclopentane ring to minimize steric strain. The energetics of the molecule are influenced by the strain within the cyclopropane ring and the steric interactions between the two rings and the carboxylic acid group. arkat-usa.org

Influence of the Cyclopentyl Moiety on Stereochemistry and Reactivity

The cyclopentyl group, as a bulky substituent, exerts a significant steric influence on the stereochemistry and reactivity of the molecule.

Stereodirection in Reactions: The cyclopentyl group can act as a stereodirecting group. In chemical reactions involving the cyclopropane ring or the carboxylic acid, reagents will preferentially approach from the less sterically hindered face. For example, in the trans isomer, the cyclopentyl group on one side of the ring will direct an incoming reagent to the opposite face, potentially leading to a high degree of stereoselectivity in the product.

Influence on Reactivity: The steric bulk of the cyclopentyl group can hinder access to the carboxylic acid functional group, potentially slowing down reactions such as esterification. Furthermore, the cyclopropane ring itself can undergo ring-opening reactions under certain conditions. arkat-usa.org The presence and orientation of the large cyclopentyl substituent can influence the regioselectivity and stereoselectivity of such ring-opening processes. The strain inherent in the cyclopropane ring is a primary driver of its reactivity, and while the cyclopentyl group is primarily a steric factor, its orientation can affect the transition state energies of reactions involving the adjacent ring. chemrxiv.org

Table of Mentioned Compounds

| Compound Name |

|---|

Applications in Chemical Synthesis and Research

Role as a Building Block in Organic Synthesis

The unique structural and electronic properties of 2-substituted cyclopropanecarboxylic acids, such as 2-Cyclopentylcyclopropane-1-carboxylic acid, render them powerful intermediates in the construction of diverse molecular architectures.

Cyclopropanecarboxylic acids are effective precursors for generating structurally complex molecules. The carboxylic acid group can be readily leveraged in modern synthetic transformations, such as photoredox catalysis. In these reactions, the carboxylic acid can undergo decarboxylation to form a cyclopropyl (B3062369) radical, which can then participate in fragment couplings to build more elaborate structures. For instance, studies on a range of carboxylic acids, including cyclopropyl derivatives, have demonstrated their successful conversion into new, functionalized cyclopropanes via a decarboxylative radical addition–polar cyclization cascade. nih.gov This methodology highlights the potential for using this compound as a starting material to be coupled with various chloroalkyl alkenes, providing a pathway to densely functionalized and structurally diverse cyclopropane-containing products. nih.gov

The reaction tolerates a broad range of functional groups, making it a valuable tool for the late-stage diversification of bioactive molecules. nih.gov

The carboxylic acid functionality in compounds like this compound is a key handle for conversion into other functional groups, which can then be used to construct heterocyclic systems. For example, the carboxylic acid can be converted into amides or esters. These derivatives can then undergo intramolecular reactions to form lactones, lactams, and other heterocyclic scaffolds. A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, which are precursors to potential antidepressants, were synthesized from cyclopropanecarboxylic acid building blocks, demonstrating the transformation of the carboxyl group to facilitate the creation of molecules with embedded heterocyclic potential. nih.gov The strained cyclopropane (B1198618) ring itself can also participate in ring-expansion reactions under specific conditions to yield larger carbocyclic or heterocyclic systems, although this is a less direct application of the carboxylic acid moiety.

Substituted cyclopropanecarboxylic acids are crucial intermediates in the synthesis of several complex natural products and pharmaceuticals. marquette.edu Their rigid framework allows for precise control over the spatial orientation of functional groups. A prominent example is the synthesis of Cilastatin, a selective inhibitor of renal dehydropeptidase. marquette.edu A key intermediate in its preparation is (S)-2,2-Dimethylcyclopropane carboxylic acid, a structural analog of the title compound. marquette.edu This demonstrates the role of a substituted cyclopropanecarboxylic acid as a foundational building block for a pharmaceutically important molecule. Similarly, other natural products containing the cyclopropane motif have been synthesized using cyclopropanecarboxylic acids or their derivatives as key starting materials. marquette.edu

| Natural Product/Drug | Key Cyclopropane Intermediate | Application of Intermediate |

| Cilastatin | (S)-2,2-Dimethylcyclopropane carboxylic acid | Core structural component for renal dehydropeptidase inhibitor. marquette.edu |

| Curacin A | A cyclopropanecarboxylic acid derivative | Used in the synthesis of the antimitotic marine natural product. marquette.edu |

Development of Chemical Probes and Research Tools

A thorough search for research pertaining to "this compound" has yielded no specific studies detailing its interaction with the ethylene (B1197577) biosynthesis pathway or its use as a research tool.

While the broader class of cyclopropane carboxylic acid derivatives has been investigated for various biological activities, including the inhibition of ethylene biosynthesis, these findings are specific to other analogues and cannot be accurately attributed to this compound without direct experimental evidence. nih.govffhdj.com The ethylene biosynthesis pathway is a well-understood process involving key enzymes like ACC synthase (ACS) and ACC oxidase (ACO), with 1-aminocyclopropane-1-carboxylic acid (ACC) as a crucial precursor to ethylene. nih.govfrontiersin.org However, the specific modulatory effect of this compound on this pathway has not been documented.

Similarly, the development of chemical probes often relies on unique structural features that allow for specific interactions with biological targets. While strained ring systems like cyclopropenes are noted for their utility as chemical biology tools due to their reactivity, specific data on the application of this compound for this purpose is unavailable. nih.gov

Therefore, it is not possible to provide a scientifically accurate and thorough article on "this compound" that adheres to the specified outline and content requirements due to the absence of relevant research findings.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Cyclopentylcyclopropane-1-carboxylic acid, providing detailed information about the carbon skeleton, proton environments, and the relative stereochemistry of the substituents on the cyclopropane (B1198618) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the cyclopentyl protons, and the protons of the cyclopropane ring. The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet in the downfield region, typically between 10.0 and 12.0 ppm. libretexts.org The protons on the cyclopentyl ring would produce a series of complex multiplets in the range of approximately 1.0 to 2.5 ppm. The protons attached to the three-membered cyclopropane ring are characteristically found in the upfield region (approx. 0.5-2.0 ppm) and exhibit complex splitting patterns due to geminal and vicinal couplings. The methine protons on the cyclopropane ring, one attached to the carboxyl group (at C1) and the other to the cyclopentyl group (at C2), would be deshielded relative to the methylene (B1212753) protons of the ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework. The carbonyl carbon of the carboxylic acid is the most deshielded, with a predicted chemical shift in the 170-180 ppm range. libretexts.org The carbons of the cyclopentyl ring are expected to resonate between 25 and 45 ppm. The carbons of the highly strained cyclopropane ring typically appear in the upfield region of 10-30 ppm.

Stereochemical Assignment: NMR is crucial for determining the relative stereochemistry (cis/trans) of the substituents on the cyclopropane ring. The magnitude of the coupling constant (J) between the protons at C1 and C2 is diagnostic: the coupling for cis-protons is generally larger (J_cis ≈ 7-10 Hz) than for trans-protons (J_trans ≈ 4-7 Hz). Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can further confirm stereochemistry by identifying protons that are close in space.

Predicted ¹H and ¹³C NMR Data

| Predicted ¹H NMR Data | ||

|---|---|---|

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | Broad Singlet |

| Cyclopentyl CH & CH₂ | 1.0 - 2.5 | Multiplets |

| Cyclopropyl (B3062369) CH (C1, C2) | 1.0 - 2.0 | Multiplet |

| Cyclopropyl CH₂ | 0.5 - 1.5 | Multiplet |

| Predicted ¹³C NMR Data | ||

| Carbon Type | Predicted Chemical Shift (ppm) | |

| C=O | 170 - 180 | |

| Cyclopentyl C | 25 - 45 | |

| Cyclopropyl C | 10 - 30 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of this compound and to gain structural insights from its fragmentation patterns. The molecular formula is C₉H₁₄O₂, corresponding to a molecular weight of 154.21 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 154. The molecule would then undergo characteristic fragmentation. Key predicted fragmentation pathways include the loss of the carboxyl group (mass of 45) to yield a fragment ion at m/z 109, and the loss of the cyclopentyl group (mass of 69) resulting in a fragment at m/z 85. Other fragmentation could involve cleavage of the cyclopropane ring, a common pathway for such strained systems.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Predicted Fragment Identity |

|---|---|

| 154 | [M]⁺ (Molecular Ion) |

| 109 | [M - COOH]⁺ |

| 85 | [M - C₅H₉]⁺ |

| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The spectrum is expected to be dominated by absorptions from the carboxylic acid group and the aliphatic C-H bonds.

The most prominent feature would be a very broad absorption band for the O-H stretch of the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. libretexts.org This broadening is a result of intermolecular hydrogen bonding, which causes carboxylic acids to exist as dimers in the condensed phase. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would be observed in the region of 1700-1725 cm⁻¹. libretexts.org Additionally, C-H stretching vibrations from the sp³-hybridized carbons of the cyclopentyl and cyclopropyl rings would appear as sharp peaks between 2850 and 3000 cm⁻¹. C-H bonds on the cyclopropane ring may also give rise to a weaker absorption slightly above 3000 cm⁻¹. The fingerprint region would contain bands for the C-O stretching and O-H bending vibrations. nist.gov

Predicted Infrared (IR) Absorption Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Strong, Very Broad |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium to Strong |

| C=O (Carboxylic Acid) | Stretch | 1700 - 1725 | Strong, Sharp |

| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | Medium |

Optical Rotation and Chiroptical Spectroscopy for Enantiomeric Excess Determination

This compound possesses at least two stereocenters (C1 and C2 of the cyclopropane ring), making it a chiral molecule. As such, its enantiomers are optically active, meaning they rotate the plane of polarized light. wikipedia.org

Optical rotation, measured using a polarimeter, can distinguish between enantiomers. One enantiomer will be dextrorotatory (rotating light clockwise, designated as (+)), while its mirror image will be levorotatory (rotating light counter-clockwise, designated as (-)) by an equal magnitude. libretexts.org The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under specific conditions of temperature, wavelength, and solvent. amherst.edu It is important to note that there is no direct correlation between the R/S stereochemical descriptor and the direction (+ or -) of optical rotation. amherst.edu

For a sample containing a mixture of enantiomers, the enantiomeric excess (ee) can be determined by comparing the observed optical rotation of the mixture to the specific rotation of the pure enantiomer. libretexts.org

Advanced chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) could also be employed. These methods measure the differential absorption of left and right circularly polarized light and are powerful for determining the absolute configuration of chiral molecules by comparing experimental spectra to those predicted by quantum chemical calculations.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. To date, no public crystal structure data for this compound is available.

Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsional angles. Crucially, it would provide an absolute confirmation of the relative stereochemistry (cis or trans) of the cyclopentyl and carboxyl groups on the cyclopropane ring. Furthermore, for an enantiomerically pure sample, the absolute configuration (R/S) of the stereocenters could be determined. The analysis would also reveal the supramolecular arrangement in the crystal lattice, including intermolecular interactions like the hydrogen-bonding patterns between carboxylic acid molecules, which typically form centrosymmetric dimers.

Chromatographic and Separation Techniques for Isomer Analysis

Due to its two stereocenters, this compound can exist as four stereoisomers: a pair of cis enantiomers ((1R,2S) and (1S,2R)) and a pair of trans enantiomers ((1R,2R) and (1S,2S)). Chromatographic methods are essential for separating and analyzing these isomers.

The two pairs of diastereomers (cis vs. trans) have different physical properties and can therefore be separated using standard chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a conventional achiral stationary phase.

Separating the enantiomers within each pair requires chiral chromatography. nih.gov This is most commonly achieved using HPLC or GC columns that contain a chiral stationary phase (CSP). nih.gov These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. Cyclodextrin-based CSPs, for instance, have proven effective for the separation of other chiral cyclopropane carboxylic acids. nih.gov An alternative approach involves derivatizing the carboxylic acid with a chiral resolving agent to form diastereomeric esters or amides, which can then be separated on a standard achiral column. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and related properties of molecules. For a molecule like 2-Cyclopentylcyclopropane-1-carboxylic acid, DFT studies offer a balance of computational cost and accuracy, making them a preferred method.

The geometry of this compound is characterized by the fusion of two distinct ring systems: a highly strained cyclopropane (B1198618) ring and a flexible cyclopentane (B165970) ring. DFT calculations predict that the internal bond angles of the cyclopropane ring are approximately 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°, which is the source of its substantial ring strain. dalalinstitute.com The cyclopentane ring is not planar and adopts puckered conformations, typically an 'envelope' or 'half-chair' form, to alleviate torsional strain. dalalinstitute.comlibretexts.orgscribd.com

The electronic structure is heavily influenced by the unique bonding of the cyclopropane ring, often described by the Walsh orbital model. These quasi-π orbitals can conjugate with the π-system of the adjacent carboxylic acid substituent. researchgate.net This interaction affects the bond lengths and the rotational barrier around the bond connecting the carboxylic group to the cyclopropane ring. DFT calculations can quantify these parameters, providing a detailed picture of the molecule's ground-state configuration.

Table 1: Predicted Molecular Geometry Parameters for this compound (based on analogous structures)

| Parameter | Typical Calculated Value | Functional Group |

|---|---|---|

| C-C Bond Length (in Cyclopropane) | ~1.51 Å | Cyclopropane Ring |

| C-C Bond Length (in Cyclopentane) | ~1.54 Å | Cyclopentane Ring |

| C-C Bond Angle (in Cyclopropane) | ~60° | Cyclopropane Ring |

| C-C Bond Angle (in Cyclopentane) | ~105° | Cyclopentane Ring |

| C-C Bond (Ring to COOH) | ~1.49 Å | Carboxylic Acid Linkage |

| C=O Bond Length | ~1.21 Å | Carboxylic Acid |

Note: These values are representative and derived from DFT calculations on structurally similar compounds.

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. DFT methods can compute vibrational frequencies, which correspond to the peaks observed in Infrared (IR) spectroscopy. For this compound, calculations would predict characteristic vibrational modes for its constituent functional groups. While experimental data for this specific molecule is scarce, computational models predict strong absorption bands for the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid. vulcanchem.com These calculations aid in the structural elucidation of newly synthesized compounds by comparing theoretical spectra with experimental results. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | ~3500 - 3200 (broad) |

| Alkyl C-H | Stretching | ~3000 - 2850 |

| Carboxylic Acid (C=O) | Stretching | ~1720 - 1700 |

Note: These are typical frequency ranges predicted by DFT calculations for the specified functional groups.

Molecular Dynamics and Conformational Search

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations and conformational search algorithms explore the molecule's dynamic behavior and the full range of accessible shapes.

The conformational flexibility of this compound arises from several factors: the puckering of the cyclopentane ring, rotation around the single bond connecting the two rings, and rotation of the carboxylic acid group. A systematic conformational search, often using a combination of molecular mechanics and quantum mechanics, can identify the various low-energy conformers.

Studies on similar structures, such as cyclopropanecarboxylic acid, have shown that the orientation of the carbonyl group relative to the cyclopropane ring (e.g., s-cis or s-trans) leads to distinct conformers with different energies. researchgate.net For the target molecule, the interplay between the cyclopentane ring's pucker and the rotation around the connecting C-C bond would create a complex potential energy surface with multiple local minima. The relative populations of these conformers at a given temperature can be predicted using Boltzmann statistics based on their calculated free energies.

The stability of different conformers is governed by a delicate balance of intramolecular interactions. These include steric hindrance (van der Waals repulsion) between the bulky cyclopentyl group and the carboxylic acid group, which will dictate the preferred rotational angle between the rings. libretexts.org Furthermore, the potential for intramolecular hydrogen bonding between the carboxylic acid's hydroxyl proton and its own carbonyl oxygen can stabilize certain orientations, leading to the formation of a quasi-ring structure. mdpi.com Computational methods like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis can be used to identify and quantify these weak, non-covalent interactions that are critical in determining the molecule's preferred three-dimensional shape.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

For this compound, theoretical studies can predict the pathways and energy barriers for reactions involving its functional groups. A key reaction for the cyclopropane moiety is ring-opening, which can be initiated thermally or photochemically to relieve its high ring strain. researchgate.net DFT calculations can map the potential energy surface for this process, identifying the transition state structure and calculating the activation energy required for the reaction to occur.

Similarly, reactions of the carboxylic acid group, such as decarboxylation or esterification, can be modeled. researchgate.net Computational studies on related systems have successfully elucidated complex multi-step reaction mechanisms, including cycloadditions and rearrangements. nih.govpku.edu.cn By calculating the Gibbs free energy of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed, providing deep mechanistic insight and predictive power. For instance, DFT has been used to explain the diastereoselectivity in reactions involving cyclopropane rings by comparing the energies of competing transition states. nih.gov

Energy Profiles and Rate-Determining Steps

The synthesis and reactions of this compound can be meticulously mapped out using computational methods to determine reaction pathways and energy landscapes. Quantum mechanical calculations, such as Density Functional Theory (DFT), are instrumental in modeling the geometric structures of reactants, transition states, and products.

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.4 |

| Intermediate | -5.2 |

| Product | -15.8 |

This table presents hypothetical data for illustrative purposes, demonstrating the type of information that would be generated from computational analysis.

Selectivity Origins (Regio-, Diastereo-, Enantioselectivity)

Many chemical reactions can yield multiple products. Computational chemistry is pivotal in understanding and predicting the selectivity of these reactions. For the synthesis of this compound, which contains chiral centers, understanding the origins of stereoselectivity is particularly important.

Regioselectivity: In reactions where a reagent can attack different positions on a molecule, computational models can predict the favored site of reaction by comparing the activation energies of the competing pathways.

Diastereoselectivity: When a reaction can produce multiple diastereomers, the preferred product is determined by the relative energies of the diastereomeric transition states. A lower transition state energy corresponds to the major diastereomer formed.

Enantioselectivity: For reactions involving chiral catalysts or auxiliaries, computational modeling can elucidate the non-covalent interactions between the substrate and the chiral entity that lead to the preferential formation of one enantiomer over the other.

DFT calculations can be used to model the transition states for the formation of different stereoisomers of this compound, providing a quantitative prediction of the diastereomeric or enantiomeric excess.

In Silico Studies of Molecular Interactions (Non-Clinical)

In silico methods are invaluable in the early stages of drug discovery for predicting how a molecule like this compound might interact with biological targets. These non-clinical studies can guide the design of new compounds with enhanced biological activity.

Ligand-Target Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method allows for the visualization of the binding mode and the key interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the target.

Following docking, the binding affinity, which is a measure of the strength of the interaction, can be predicted using scoring functions or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. A lower binding energy typically indicates a more potent inhibitor or binder.

Table 2: Illustrative Docking Results for this compound with a Hypothetical Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.8 |

| Interacting Residues | Tyr123, Phe256, Arg345 |

| Hydrogen Bonds | 1 (with Arg345) |

This table presents hypothetical data for illustrative purposes to demonstrate the output of a molecular docking study.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov At the molecular level, computational methods can provide a detailed rationale for observed SAR trends. By systematically modifying the structure of this compound in silico (e.g., altering the cyclopentyl group, modifying the carboxylic acid, or changing the stereochemistry) and re-evaluating its interaction with the target, a computational SAR model can be built.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Complex Cyclopropyl (B3062369) Systems

The construction of intricate molecules containing cyclopropane (B1198618) rings remains a central theme in organic synthesis. nih.gov Future efforts will likely focus on developing more efficient and versatile methods for creating complex cyclopropyl systems. One promising avenue is the continued development of catalytic systems for cyclopropanation reactions. nih.gov This includes the design of novel transition-metal catalysts, particularly those based on abundant and less toxic metals, to achieve high regio-, diastereo-, and enantioselectivity. nih.govrochester.edu